Cas no 138907-72-9 (Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate)
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(2,4-difluorophenyl)-1h-pyrazole-4-carboxylic acid ethyl ester
- ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
- FD-0087
- AKOS000260376
- DB-385458
- EN300-23177922
- J-521085
- DGBJZQRJXYRKBT-UHFFFAOYSA-N
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-difluorophenyl)-, ethyl ester
- SCHEMBL4872984
- MFCD03407822
- DTXSID00646609
- ethyl5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
- 138907-72-9
-
- MDL: MFCD03407822
- Inchi: 1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
- InChI Key: DGBJZQRJXYRKBT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1N1C(=C(C(=O)OCC)C=N1)N)F
Computed Properties
- Exact Mass: 267.08200
- Monoisotopic Mass: 267.082
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1A^2
- XLogP3: 2.5
Experimental Properties
- Melting Point: 127-128°
- PSA: 70.14000
- LogP: 2.49060
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Security Information
- HazardClass:IRRITANT
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331952-1g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
138907-72-9 | 95%+ | 1g |
$642 | 2021-06-16 | |
| Chemenu | CM331952-1g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
138907-72-9 | 95%+ | 1g |
$395 | 2023-02-02 | |
| abcr | AB269732-500 mg |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-72-9 | 95% | 500mg |
€215.40 | 2023-04-26 | |
| abcr | AB269732-1 g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-72-9 | 95% | 1g |
€315.00 | 2023-04-26 | |
| abcr | AB269732-5 g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-72-9 | 95% | 5g |
€859.90 | 2023-04-26 | |
| abcr | AB269732-10 g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; 95% |
138907-72-9 | 10g |
€1,343.00 | 2023-02-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-327493-1mg |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, |
138907-72-9 | 1mg |
¥519.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-327493A-5mg |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, |
138907-72-9 | 5mg |
¥587.00 | 2023-09-05 | ||
| abcr | AB269732-500mg |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-72-9 | 95% | 500mg |
€215.40 | 2025-04-21 | |
| abcr | AB269732-1g |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-72-9 | 95% | 1g |
€315.00 | 2025-04-21 |
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Suppliers
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-72-9): A Comprehensive Overview
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 138907-72-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of amino and carboxylate functional groups, as well as the 2,4-difluorophenyl moiety, contribute to its unique chemical properties and potential therapeutic benefits.
The< strong>Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate molecule has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active agents. The pyrazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further derivatization and drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate and biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in critical cellular pathways. For instance, it has been demonstrated to exhibit inhibitory effects on certain kinases, which are implicated in cancer progression. These findings highlight the potential of this compound as a lead molecule for the development of novel therapeutic agents.
The synthesis of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled researchers to optimize yield and purity, making it feasible for large-scale production. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. These synthetic strategies not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
In vitro studies have revealed promising pharmacological properties of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate. It has been observed to exhibit significant inhibitory activity against various disease-causing pathogens. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in treating chronic diseases such as diabetes and neurodegenerative disorders. The< strong>5-amino group on the pyrazole ring is particularly crucial for these interactions, providing a site for hydrogen bonding and other non-covalent interactions with biological targets.
The< strong>1-(2,4-difluorophenyl) moiety plays a critical role in determining the pharmacokinetic properties of this compound. Fluorine atoms are known to influence metabolic stability and binding affinity, thereby enhancing the bioavailability and efficacy of drug candidates. The presence of these fluorine atoms also contributes to the compound's resistance against degradation by enzymatic processes, ensuring prolonged activity within the body. This characteristic makes Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate a valuable asset in drug design.
Current research is focused on exploring novel derivatives of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate to improve their therapeutic potential. By modifying various functional groups within the molecule, scientists aim to enhance its selectivity and reduce side effects. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for biological activity. These efforts are expected to yield more effective and safer pharmaceutical agents based on this promising scaffold.
The< strong>Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate market is expected to grow significantly due to its versatility and potential applications in drug development. Pharmaceutical companies are investing heavily in research aimed at discovering new therapeutic agents based on pyrazole derivatives. Collaborative efforts between academia and industry are fostering innovation and accelerating the translation of laboratory findings into clinical applications. This trend underscores the importance of compounds like Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate in advancing modern medicine.
In conclusion, Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-72-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for drug development. Ongoing research efforts are expected to uncover even more about its potential applications in treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate will undoubtedly play a crucial role in shaping the future of medicine.
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